molecular formula C10H12ClNO2 B13891749 Ethyl 2-(2-chlorophenyl)-2-hydroxyethanimidate

Ethyl 2-(2-chlorophenyl)-2-hydroxyethanimidate

Katalognummer: B13891749
Molekulargewicht: 213.66 g/mol
InChI-Schlüssel: BMEBLMVVWQKBNO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-(2-chlorophenyl)-2-hydroxyethanimidate is an organic compound with a complex structure that includes a chlorinated aromatic ring and a hydroxyethanimidate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-chlorophenyl)-2-hydroxyethanimidate typically involves the reaction of 2-chlorobenzaldehyde with ethyl hydroxylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as hydrochloric acid, to facilitate the formation of the imidate group. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(2-chlorophenyl)-2-hydroxyethanimidate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The imidate group can be reduced to form an amine.

    Substitution: The chlorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-(2-chlorophenyl)-2-oxoethanimidate.

    Reduction: Formation of ethyl 2-(2-chlorophenyl)-2-aminoethanimidate.

    Substitution: Formation of derivatives with various substituents on the aromatic ring.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-(2-chlorophenyl)-2-hydroxyethanimidate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Ethyl 2-(2-chlorophenyl)-2-hydroxyethanimidate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Ethyl 2-(2-bromophenyl)-2-hydroxyethanimidate
  • Ethyl 2-(2-fluorophenyl)-2-hydroxyethanimidate
  • Ethyl 2-(2-methylphenyl)-2-hydroxyethanimidate

Uniqueness

Ethyl 2-(2-chlorophenyl)-2-hydroxyethanimidate is unique due to the presence of the chlorine atom on the aromatic ring, which can influence its reactivity and biological activity. The chlorine atom can participate in various chemical reactions, such as nucleophilic substitution, and may also affect the compound’s interaction with biological targets.

Eigenschaften

Molekularformel

C10H12ClNO2

Molekulargewicht

213.66 g/mol

IUPAC-Name

ethyl 2-(2-chlorophenyl)-2-hydroxyethanimidate

InChI

InChI=1S/C10H12ClNO2/c1-2-14-10(12)9(13)7-5-3-4-6-8(7)11/h3-6,9,12-13H,2H2,1H3

InChI-Schlüssel

BMEBLMVVWQKBNO-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=N)C(C1=CC=CC=C1Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.